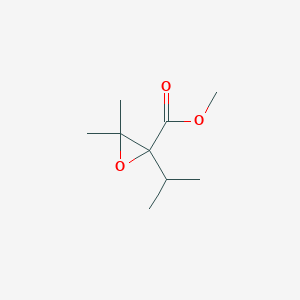

Methyl 3,3-dimethyl-2-(propan-2-YL)oxirane-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3,3-dimethyl-2-(propan-2-YL)oxirane-2-carboxylate is an organic compound with a complex structure that includes an oxirane ring and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3-dimethyl-2-(propan-2-YL)oxirane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the epoxidation of alkenes using peroxides or other oxidizing agents. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the formation of the oxirane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale epoxidation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dimethyl-2-(propan-2-YL)oxirane-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

Reduction: Reduction reactions can lead to the opening of the oxirane ring and formation of alcohols or other reduced products.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, reduction can produce alcohols, and substitution reactions can result in various substituted oxirane derivatives.

Scientific Research Applications

Methyl 3,3-dimethyl-2-(propan-2-YL)oxirane-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides and carboxylates.

Industry: Utilized in the production of polymers, adhesives, and coatings due to its ability to undergo polymerization and cross-linking reactions.

Mechanism of Action

The mechanism by which Methyl 3,3-dimethyl-2-(propan-2-YL)oxirane-2-carboxylate exerts its effects involves the interaction of its oxirane ring and carboxylate ester group with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles. The carboxylate ester group can participate in esterification and hydrolysis reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Methyl 3-phenyl-2-oxirane-2-carboxylate: Similar structure with a phenyl group instead of a dimethyl group.

2,2-Dimethyl-3-(3,7,12,16,20-pentamethyl-3,7,11,15,19-henicosapentaenyl)oxirane: Another oxirane derivative with a more complex side chain.

Uniqueness

Methyl 3,3-dimethyl-2-(propan-2-YL)oxirane-2-carboxylate is unique due to its specific combination of an oxirane ring and a carboxylate ester group, which imparts distinct chemical properties and reactivity. Its structure allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Biological Activity

Methyl 3,3-dimethyl-2-(propan-2-YL)oxirane-2-carboxylate, also known as methyl 2,3-dimethyl-3-(propan-2-yl)oxirane-2-carboxylate, is a member of the oxirane family characterized by its three-membered epoxide ring. This compound has garnered interest in various fields due to its unique structural properties and potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₆O₃ |

| Molecular Weight | 172.22 g/mol |

| IUPAC Name | Methyl 2,3-dimethyl-3-(propan-2-yl)oxirane-2-carboxylate |

| InChI | InChI=1S/C9H16O3/c1-6(2)8(3)9(4,12-8)7(10)11-5/h6H,1-5H3 |

| InChI Key | OYWQOGCOXAFBIO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1(C(O1)(C)C(=O)OC)C |

The biological activity of this compound is primarily attributed to the reactivity of its epoxide ring. The strained three-membered ring is highly reactive and can undergo nucleophilic attack by various biological molecules, leading to significant biochemical interactions. This reactivity allows it to participate in enzyme-catalyzed reactions and potentially modulate biological pathways.

Antioxidant Activity

Recent studies have indicated that compounds with similar structures exhibit antioxidant properties. While specific data on this compound is limited, related compounds have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress. For example, research has shown that certain oxiranes can effectively neutralize DPPH and ABTS radicals, indicating their potential as antioxidants in biological systems .

Antimicrobial Activity

The compound's potential antimicrobial activity has also been explored. Similar oxiranes have been reported to exhibit inhibitory effects against various bacterial strains. The mechanism is believed to involve the disruption of microbial cell membranes or interference with metabolic pathways . Further studies are needed to evaluate the specific antimicrobial efficacy of this compound.

Study 1: Antioxidant Properties

A study examining the antioxidant capacity of various epoxide compounds found that those with similar structural features exhibited significant radical scavenging activity. The DPPH assay results indicated that these compounds could effectively reduce oxidative stress markers in vitro .

Study 2: Antimicrobial Efficacy

In another research effort focusing on the antimicrobial properties of epoxide derivatives, it was found that certain compounds demonstrated notable activity against Gram-positive and Gram-negative bacteria. The study suggested that the epoxide functionality plays a crucial role in enhancing the bioactivity of these compounds .

Properties

Molecular Formula |

C9H16O3 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

methyl 3,3-dimethyl-2-propan-2-yloxirane-2-carboxylate |

InChI |

InChI=1S/C9H16O3/c1-6(2)9(7(10)11-5)8(3,4)12-9/h6H,1-5H3 |

InChI Key |

CZENWHMIDYSVKM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1(C(O1)(C)C)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.